4-ethoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-ethoxy-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-3-27-17-8-10-18(11-9-17)28(24,25)21-16-7-6-15-5-4-12-22(19(15)13-16)20(23)14-26-2/h6-11,13,21H,3-5,12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZREFSVRYZSLVRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-ethoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological models, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: C_{17}H_{22}N_{2}O_{4}S
Molecular Weight: 354.43 g/mol
The compound features a sulfonamide group, which is known for its diverse biological activities. The presence of the tetrahydroquinoline moiety suggests potential interactions with various biological targets.
Antitumor Activity
Recent studies have indicated that compounds structurally related to this compound exhibit significant antitumor properties. For instance:
- Inhibition of Tubulin Polymerization: Similar compounds have been shown to bind competitively to the colchicine binding site on tubulin, inhibiting its polymerization. This action is critical in disrupting mitotic spindle formation in cancer cells .
- STAT3 Pathway Modulation: Some derivatives have demonstrated the ability to inhibit the phosphorylation of STAT3, a transcription factor implicated in tumorigenesis. This dual-targeting mechanism enhances their antitumor efficacy .
Anti-inflammatory Effects
The tetrahydroquinoline scaffold is associated with anti-inflammatory properties. Compounds targeting RORγt (retinoic acid receptor-related orphan receptor gamma t), a key regulator in inflammatory responses, have shown promise in treating autoimmune diseases .
Bioavailability and Pharmacokinetics
Research indicates that derivatives of this compound possess favorable pharmacokinetic profiles. For example:
- Oral Bioavailability: Certain analogs have demonstrated high oral bioavailability (F = 48.1% in mice), suggesting potential for effective oral dosing in therapeutic applications .
- Dosing Efficacy: Studies have shown effective dosing at lower concentrations without adverse effects over extended periods .
In Vitro Studies
In vitro assays using various cancer cell lines (A549, MDA-MB-231, HCT-116) revealed that certain derivatives exhibited IC50 values ranging from 1.35 μM to 3.04 μM, indicating potent cytotoxicity against these cell lines .
In Vivo Studies
Animal models have been utilized to assess the efficacy of these compounds:
- Xenograft Models: In vivo studies demonstrated that specific derivatives could inhibit over 80% of tumor growth in xenograft models, showcasing their potential as effective antitumor agents .
Comparative Analysis Table
| Compound | Target | IC50 (μM) | Efficacy | Notes |
|---|---|---|---|---|
| DL14 | Tubulin/STAT3 | 1.35 A549 | >80% tumor inhibition | Dual-target inhibitor |
| D4 | RORγt | Not specified | Effective in autoimmune models | High oral bioavailability |
Comparison with Similar Compounds
Substituent Variations on the Benzene Ring
The benzene ring's substitution pattern significantly influences electronic properties and bioactivity:
Modifications on the Tetrahydroquinoline Core
The tetrahydroquinoline’s substitution at position 1 impacts steric accessibility and electronic interactions:
- 2-Methoxyacetyl vs. Propylsulfonyl : The methoxyacetyl group (target compound) provides a balance between electron-donating capacity and steric hindrance, whereas propylsulfonyl () may improve metabolic stability due to sulfone’s resistance to oxidation .
- Benzyl Substitution : ’s compound incorporates a benzyl group at position 6, which may enhance μ-opioid receptor binding but reduce solubility .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4-ethoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide?
- Methodological Answer : The compound can be synthesized via a multi-step protocol involving sulfonylation and acylation reactions. For example:
Sulfonylation : React the 1,2,3,4-tetrahydroquinolin-7-amine precursor with 4-ethoxybenzenesulfonyl chloride in pyridine, using DMAP as a catalyst (stirred at room temperature for 2 hours).
Acylation : Introduce the 2-methoxyacetyl group to the tetrahydroquinoline nitrogen using methoxyacetyl chloride in dichloromethane with triethylamine as a base.
- Purification is typically achieved via column chromatography (silica gel, petroleum ether/ethyl acetate gradient) followed by recrystallization .
Q. How can the structural identity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : Analyze - and -NMR spectra to verify substituent positions (e.g., sulfonamide NH protons at δ 10–11 ppm, methoxy groups at δ 3.2–3.8 ppm).
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and bond angles, as demonstrated for analogous N-aroyl sulfonamides .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., expected [M+H] for CHNOS: 446.1745).
Q. What are the key solubility and stability considerations for this compound?
- Methodological Answer :
- Solubility : Test in polar aprotic solvents (e.g., DMSO, DMF) for in vitro assays. For in vivo studies, use co-solvents like Cremophor EL or cyclodextrins.
- Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Protect from light due to the sulfonamide group’s photosensitivity .
Advanced Research Questions
Q. How can reaction yields be optimized for the acylation step in the synthesis?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts to enhance acylation efficiency.
- Solvent Optimization : Compare dichloromethane (low polarity) versus THF (higher polarity) to balance reactivity and solubility.
- Temperature Control : Use microwave-assisted synthesis at 80°C for 30 minutes to reduce side reactions .
Q. How can contradictory bioactivity data from different assays be resolved?
- Methodological Answer :
- Assay Validation : Replicate results using orthogonal methods (e.g., SPR vs. fluorescence polarization for binding affinity).
- Metabolite Screening : Check for in situ degradation products via LC-MS, which may interfere with activity.
- Receptor Profiling : Use computational docking (e.g., AutoDock Vina) to predict off-target interactions, as shown in hybrid receptor-response models .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of analogs?
- Methodological Answer :
- Fragment-Based Design : Replace the 2-methoxyacetyl group with isobutyryl or cyclopentylcarboxamide to assess steric effects on target binding .
- Pharmacophore Modeling : Map electrostatic and hydrophobic features using Schrödinger’s Phase to prioritize analogs with improved affinity.
- In Vivo Correlation : Compare pharmacokinetic parameters (e.g., AUC, C) of analogs with in vitro IC values to validate SAR .
Q. How can computational methods address discrepancies in receptor-binding predictions?
- Methodological Answer :
- Ensemble Docking : Run simulations across multiple receptor conformations (e.g., from MD trajectories) to account for flexibility.
- Meta-Analysis : Integrate datasets from diverse receptors (e.g., murine vs. human homologs) to identify conserved binding motifs, as demonstrated in odorant receptor studies .
- Machine Learning : Train models on hybrid datasets (wet-lab + computational) to improve prediction accuracy, addressing non-overlapping feature clusters .
Data Contradiction & Validation
Q. How should researchers interpret conflicting cytotoxicity results between 2D and 3D cell models?
- Methodological Answer :
- Model-Specific Factors : 3D spheroids may exhibit reduced drug penetration vs. 2D monolayers. Quantify compound diffusion using fluorescent tracers.
- Metabolic Profiling : Compare ATP levels (CellTiter-Glo) and apoptosis markers (Annexin V) across models to identify microenvironmental influences .
Q. What experimental controls are critical for validating target engagement?
- Methodological Answer :
- Negative Controls : Use enantiomers or structurally similar inactive analogs (e.g., sulfonamide without the methoxy group) to rule out non-specific binding.
- Genetic Knockdown : Apply CRISPR/Cas9 to silence the target protein and confirm loss of compound activity.
- Thermal Shift Assays : Monitor protein melting temperature (Tm) shifts to confirm direct binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
